

Application of Apixaban-13C,d3 in Bioequivalence Studies: A Comprehensive Guide

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Compound of Interest		
Compound Name:	Apixaban-13C,d3	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Apixaban-13C,d3** as an internal standard in bioequivalence (BE) studies of apixaban. These guidelines are compiled to assist in the accurate quantification of apixaban in biological matrices, a critical step in generic drug development and regulatory submission.

Introduction

Apixaban is a direct oral anticoagulant that acts as a factor Xa inhibitor. To ensure the therapeutic equivalence of a generic apixaban formulation to the reference product, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require bioequivalence studies.[1][2][3] A key component of these studies is the robust and validated bioanalytical method for the accurate measurement of apixaban concentrations in plasma. The use of a stable isotope-labeled internal standard (SIL-IS), such as **Apixaban-13C,d3**, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, as it effectively compensates for variability during sample preparation and analysis.[4]

Bioanalytical Method Using Apixaban-13C,d3



A validated LC-MS/MS method is essential for the determination of apixaban in human plasma for pharmacokinetic and bioequivalence studies.[5][6] **Apixaban-13C,d3** serves as an ideal internal standard due to its chemical and physical similarity to apixaban, ensuring comparable extraction recovery and ionization efficiency, while its mass difference allows for distinct detection.[7][8]

Quantitative Data Summary

The following tables summarize key parameters from validated LC-MS/MS methods for the quantification of apixaban using **Apixaban-13C,d3**.

Table 1: LC-MS/MS Method Parameters

Parameter	Value	Reference
Analyte	Apixaban	[7]
Internal Standard (IS)	Apixaban-13C,d3	[7][8]
Biological Matrix	Human Plasma	[7][9]
Extraction Method	Liquid-Liquid Extraction or Protein Precipitation	[7][9]
Chromatographic Column	C18 (e.g., Thermo Beta basic- 8, 100 mm x 4.6 mm, 5µ)	[7]
Mobile Phase	Acetonitrile: Ammonium formate buffer (pH 4.2) (70:30 v/v)	[7]
Flow Rate	1.0 mL/minute	[7]
Run Time	~2.0 - 3.0 minutes	[7][8]
Detection	Tandem Mass Spectrometry (MS/MS)	[7][9]
Ionization Mode	Positive Electrospray lonization (ESI+)	[9]



Table 2: Mass Spectrometry Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Reference
Apixaban	460.2	443.2	[7][10]
Apixaban-13C,d3	464.2	447.4	[7][10]

Table 3: Method Validation Parameters

Parameter	Acceptance Criteria	Typical Performance	Reference
Linearity (r²)	≥0.99	≥0.99	[7]
Calibration Range	1.0 - 301.52 ng/mL	1.0 - 301.52 ng/mL	[7]
Lower Limit of Quantitation (LLOQ)	-	1.0 ng/mL	[7]
Intra-day & Inter-day Precision (%RSD)	<15%	0.70% - 6.98%	[5][7]
Accuracy (%)	85-115% (±20% at LLOQ)	89.2% - 107.2%	[7]
Extraction Recovery	>85%	>98%	[5][7]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

- Apixaban Stock Solution (1.0 mg/mL): Accurately weigh approximately 5 mg of apixaban and transfer to a 5 mL volumetric flask. Dissolve and make up to the mark with HPLC grade methanol. Store at 2-8°C.[10]
- Apixaban-13C,d3 Stock Solution (1.0 mg/mL): Accurately weigh approximately 2 mg of Apixaban-13C,d3 and transfer to a 2 mL volumetric flask. Dissolve and make up to the mark with HPLC grade methanol. Store at 2-8°C.[10]



- Working Standard Solutions: Prepare serial dilutions of the apixaban stock solution in a 50:50 (v/v) mixture of methanol and Milli-Q water to create calibration standards and quality control (QC) samples.[10]
- Internal Standard Working Solution: Dilute the Apixaban-13C,d3 stock solution in a 50:50
 (v/v) mixture of methanol and Milli-Q water to achieve the desired concentration for spiking
 into plasma samples.[10]

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

- Pipette 250 μL of human plasma into a pre-labeled polypropylene tube.
- Add 50 μL of the **Apixaban-13C,d3** internal standard working solution.
- Vortex the mixture.
- Add 250 μL of 5% ortho-phosphoric acid and 250 μL of 1% formic acid and vortex again.
- Add 2 mL of an organic solvent mixture of ethyl acetate and methyl tertiary butyl ether (70:30 v/v).
- Vortex for an extended period to ensure thorough mixing.
- Centrifuge the samples at approximately 4000 rpm for 10 minutes at 5°C.
- Transfer the supernatant to a clean tube and evaporate to dryness.
- Reconstitute the residue in a solution of acetonitrile and Milli-Q water.
- Inject the reconstituted sample into the LC-MS/MS system.[11]

Protocol 3: Bioequivalence Study Design

A typical bioequivalence study for apixaban is a single-dose, open-label, randomized, two-period, crossover study under fasting conditions.[1][3]

Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[3]



- Strength: 5 mg apixaban tablets.[3]
- Procedure: Subjects receive a single dose of either the test or reference apixaban formulation in each study period, with a washout period in between.
- Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose and at multiple intervals up to 72 hours post-dose).[1]
- Analyte to Measure: Apixaban in plasma.[3]
- Pharmacokinetic Parameters: Calculate Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve).[1]
- Bioequivalence Assessment: The 90% confidence interval for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[1]

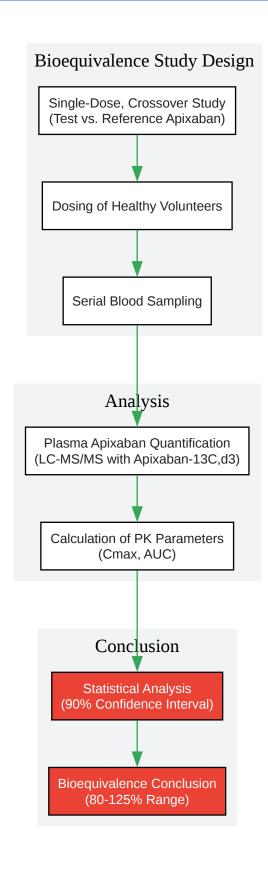
Visualizations



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Caption: Bioanalytical workflow for apixaban quantification.





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Caption: Logical flow of an apixaban bioequivalence study.



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